(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol
Description
(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a styryl group and three methoxy groups The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the styryl group
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzofuran-7-ol |
InChI |
InChI=1S/C19H18O5/c1-21-16-10-13(11-17(22-2)19(16)23-3)5-4-12-8-14-6-7-24-18(14)15(20)9-12/h4-11,20H,1-3H3/b5-4+ |
InChI Key |
LFTFLOYAWIWHDE-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C3C(=C2)C=CO3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C3C(=C2)C=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the Styryl Group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.
Industrial Production Methods: Industrial production of (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale reactions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for the development of new therapeutic agents.
Industry: Applications in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy groups and the benzofuran ring system can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
(E)-5-(3,4,5-Trimethoxystyryl)benzofuran: Lacks the hydroxyl group at the 7-position.
(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-methanol: Contains a methanol group instead of a hydroxyl group at the 7-position.
(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-carboxylic acid: Contains a carboxylic acid group at the 7-position.
Uniqueness: (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is unique due to the presence of both the hydroxyl group and the methoxy-substituted styryl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies and presenting data on its mechanisms of action, efficacy, and potential therapeutic applications.
1. Overview of Biological Activity
The compound has been investigated for its effects on cell proliferation and its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Its structural features suggest that it may interact with microtubules, making it a candidate for anticancer therapies.
Tubulin Polymerization Inhibition
Research indicates that (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol exhibits significant inhibitory activity on tubulin polymerization. This mechanism is vital as it disrupts the mitotic spindle formation necessary for cell division. A study found that derivatives of this compound demonstrated IC50 values ranging from 0.57 to 5.7 μM against various cancer cell lines including HCT116, HeLa, HepG2, and A549 cells .
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been documented. For instance, one derivative was shown to cause cell cycle arrest at the G2/M phase and trigger apoptotic pathways in A549 cells . This suggests that (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol could be developed further as an anticancer agent.
Table 1: Biological Activity Summary
| Activity Type | Test System | Result (IC50/EC50) |
|---|---|---|
| Tubulin Polymerization | Isolated Tubulin | IC50 = 80 nM |
| Antiproliferative | HCT116 Cells | IC50 = 0.57 - 5.7 μM |
| Apoptosis Induction | A549 Cells | G2/M Arrest |
5. Conclusion and Future Directions
The biological activity of (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol demonstrates significant promise as a therapeutic agent in oncology and potentially in neuropharmacology. Future research should focus on:
- In Vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To elucidate the detailed pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR): To optimize the compound for improved potency and selectivity.
Given the increasing interest in natural product-derived compounds for drug development, (E)-5-(3,4,5-Trimethoxystyryl)benzofuran-7-ol represents a valuable candidate for further exploration in pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
